molecular formula C25H30N2O4S2 B429824 pentyl 2-[(12-ethyl-12-methyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate CAS No. 351441-29-7

pentyl 2-[(12-ethyl-12-methyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

Cat. No.: B429824
CAS No.: 351441-29-7
M. Wt: 486.7g/mol
InChI Key: ATWACYLXDBJWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves multiple steps, including the formation of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core and subsequent esterification. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development for treating various diseases.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate include other esters of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties . The uniqueness of pentyl [(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate lies in its specific ester configuration and the presence of the pentyl group, which can influence its reactivity and interactions.

Properties

CAS No.

351441-29-7

Molecular Formula

C25H30N2O4S2

Molecular Weight

486.7g/mol

IUPAC Name

pentyl 2-[(12-ethyl-12-methyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C25H30N2O4S2/c1-4-6-10-13-30-20(28)16-32-24-26-22-21(23(29)27(24)17-11-8-7-9-12-17)18-14-25(3,5-2)31-15-19(18)33-22/h7-9,11-12H,4-6,10,13-16H2,1-3H3

InChI Key

ATWACYLXDBJWRM-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=CC=C4

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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